Ethyl (4-mercaptophenyl)carbamate

Description

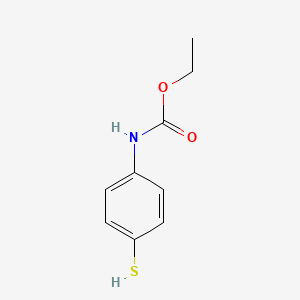

Ethyl (4-mercaptophenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with a sulfhydryl (-SH) group at the para position, linked to an ethyl carbamate moiety. Carbamates are widely studied for their biological activities, including pesticidal, pharmaceutical, and carcinogenic properties.

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

ethyl N-(4-sulfanylphenyl)carbamate |

InChI |

InChI=1S/C9H11NO2S/c1-2-12-9(11)10-7-3-5-8(13)6-4-7/h3-6,13H,2H2,1H3,(H,10,11) |

InChI Key |

BYGNGADJTTVVOD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Carcinogenicity and Mutagenicity

Ethyl Carbamate (EC)

- Structure : CH₃CH₂-O-CO-NH₂

- Carcinogenicity: Classified as Group 2A (probable human carcinogen) by IARC. Induces liver, lung, and mammary tumors in rodents .

- Mutagenicity: Non-mutagenic in Salmonella typhimurium assays, even with metabolic activation .

- Metabolism : Forms reactive electrophilic intermediates (e.g., vinyl carbamate epoxide) via cytochrome P450-mediated oxidation, leading to DNA adducts .

Vinyl Carbamate (VC)

- Structure : CH₂=CH-O-CO-NH₂

- Carcinogenicity: 10–50 times more potent than EC in inducing lung adenomas, liver carcinomas, and skin tumors in mice .

- Mutagenicity : Directly mutagenic in S. typhimurium TA100 and TA1535 strains when metabolized by liver enzymes. Inhibited by cytochrome P450 inhibitors .

- Key Difference : The vinyl group enhances electrophilicity, facilitating rapid metabolic activation to DNA-reactive epoxides .

Ethyl (4-mercaptophenyl)carbamate

- Potential Pathways: The -SH group may act as a nucleophile, quenching reactive metabolites (e.g., epoxides) and reducing carcinogenicity. Alternatively, it could form disulfide bonds or interact with metal ions, altering toxicity .

- Data Gap: Limited direct studies exist, but structural analogs suggest substituents on the phenyl ring significantly modulate bioactivity.

Substituent Effects on Pharmacological Activity

Ethyl (4-chloro-2-fluorophenyl)carbamate

- Structure : Substituted with electron-withdrawing Cl and F groups.

- Used in drug design for antiviral and antibacterial agents .

Ethyl (2,4-diaminophenyl)carbamate Derivatives

- Application : Retigabine analogs with fluorobenzyl groups exhibit Kv7 channel-opening activity. Dimerization via phenazine formation occurs in melanin-rich tissues, affecting drug safety .

- Comparison: The mercapto group in this compound may reduce dimerization risks compared to amino-substituted analogs.

Methyl vs. Ethyl Carbamates

Metabolic and Regulatory Considerations

Data Tables

Table 1: Carcinogenic and Mutagenic Profiles of Carbamates

Table 2: Substituent Effects on Bioactivity

Q & A

Q. What validated analytical methods are recommended for detecting ethyl carbamate in fermented foods and beverages?

Ethyl carbamate (EC) detection relies on gas chromatography-mass spectrometry (GC-MS) due to its sensitivity and specificity. Key steps include:

- Sample preparation : Solid-phase extraction or derivatization (e.g., with 9-xanthydrol for HPLC fluorescence detection) to isolate EC .

- Quantification : Use isotopically labeled internal standards (e.g., d₅-ethyl carbamate) to minimize matrix interference. GC-MS in selected-ion monitoring (SIM) mode achieves detection limits as low as 35 µg/L .

- Precision : Intra-day and inter-day relative standard deviations (RSD) for GC-MS range from 0.45% to 8.76%, depending on the matrix .

Q. How does ethyl carbamate form in alcoholic beverages during fermentation?

EC forms via reactions between ethanol and nitrogenous precursors (urea, citrulline, carbamyl phosphate). Key pathways include:

- Urea-ethanol reaction : Dominant in wine; yeast metabolizes arginine to urea, which reacts with ethanol during storage, especially at elevated temperatures .

- Cyanide-ethanol pathway : Relevant in stone-fruit spirits (e.g., kirsch), where cyanogenic glycosides degrade to cyanide, forming EC .

Mitigation involves reducing precursor levels using urease enzymes or selecting low-urea yeast strains .

Q. What in vitro assays are used to assess ethyl carbamate’s genotoxicity?

- Sister chromatid exchange (SCE) : Human lymphocytes treated with EC show dose-dependent SCE induction, requiring exogenous metabolic activation (e.g., S9 liver fractions) .

- DNA damage assays : Unscheduled DNA synthesis (UDS) in human fibroblasts indicates EC’s clastogenic potential, though micronucleus tests in lymphocytes are negative .

- Limitations : High doses (≥1 mM) and specific cell types (e.g., lung cells) are often needed for positive results, suggesting low intrinsic mutagenicity .

Q. What regulatory frameworks govern ethyl carbamate levels in food products?

- Canada : Maximum limits range from 30 µg/kg (fruit wines) to 400 µg/kg (stone-fruit brandies) .

- Codex Alimentarius : Recommends monitoring EC in fermented foods, with industry guidelines for urea reduction in wines .

- FDA/TTB collaboration : Joint surveys show EC levels in U.S. wines and spirits decreased by >50% since 1988 due to voluntary industry limits (e.g., ≤125 ppb in whiskey) .

Advanced Research Questions

Q. How does CYP2E1 polymorphism influence ethyl carbamate’s metabolic activation and carcinogenicity?

- Metabolic pathway : CYP2E1 oxidizes EC to vinyl carbamate epoxide, a DNA-reactive metabolite forming 1,N⁶-ethenoadenosine adducts .

- In vivo models : CYP2E1-deficient mice show 60–80% lower incidences of EC-induced liver and lung tumors, confirming CYP2E1’s critical role in bioactivation .

- Human relevance : Polymorphisms in CYP2E1 may alter individual susceptibility, but human liver microsomes consistently activate EC, suggesting conserved metabolic pathways .

Q. How can contradictory in vitro and in vivo genotoxicity data for ethyl carbamate be resolved?

- In vitro limitations : EC’s weak mutagenicity in mammalian cells (e.g., negative Ames tests) contrasts with in vivo clastogenicity (chromosomal aberrations in rodent liver) due to differences in metabolic activation .

- Dose dependency : In vivo studies use higher doses (≥100 mg/kg) to replicate tumorigenic effects, while in vitro systems lack sustained metabolic conditions .

- Mechanistic discordance : EC’s carcinogenicity may stem from chronic inflammation or epigenetic changes rather than direct DNA damage, explaining poor clastogenicity-carcinogenicity correlation .

Q. What enzymatic strategies effectively reduce ethyl carbamate in fermented beverages?

- Urease treatment : FDA-affirmed GRAS urease hydrolyzes urea in wine, reducing EC precursors by >90% .

- Yeast engineering : Strains with DUR1,2 gene deletions minimize urea excretion during fermentation (e.g., Saccharomyces cerevisiae EC1118) .

- Bacterial co-cultures : Lactobacillus spp. degrade citrulline, a key EC precursor in soy sauce and sake .

Q. How can GC-MS parameters be optimized for ethyl carbamate quantification in complex matrices?

- Column selection : DB-5MS or equivalent (30 m × 0.25 mm ID, 0.25 µm film) for peak resolution .

- Temperature programming : Initial 40°C (hold 2 min), ramp 15°C/min to 240°C, final hold 5 min .

- Ion monitoring : m/z 62 (quantitative) and m/z 74 (qualitative) for EC; m/z 64 for d₅-EC internal standard .

Q. How do storage conditions impact ethyl carbamate accumulation in distilled spirits?

- Temperature : EC levels increase exponentially at >25°C; storage at 15°C reduces formation by 70% over 12 months .

- Light exposure : UV radiation accelerates cyanide-ethanol reactions in stone-fruit spirits, increasing EC by 30–50% .

- Mitigation : Charcoal filtration pre-bottling removes cyanide precursors, lowering EC by 40–60% .

Q. What mechanistic insights explain the discordance between ethyl carbamate’s clastogenicity and carcinogenicity?

- Tissue-specific effects : EC induces lung adenomas (CYP2E1-rich tissue) but not clastogenicity in bone marrow, suggesting organ-specific metabolic activation .

- Non-genotoxic pathways : Chronic EC exposure activates AP-1/NF-κB signaling, promoting inflammation-driven carcinogenesis in murine models .

- Epigenetic modulation : EC alters DNA methylation in tumor suppressor genes (e.g., p16INK4a), independent of direct mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.